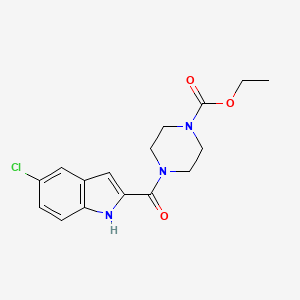
ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a piperazine ring, which is commonly found in many pharmacologically active compounds, making it a significant molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Piperazine: The chlorinated indole is then coupled with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the piperazine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the indole ring .
科学的研究の応用
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies investigating the biological activities of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of indole-based drugs.
作用機序
The mechanism of action of ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s ability to cross biological membranes and reach its targets . The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound .
類似化合物との比較
Similar Compounds
Ethyl 5-chloroindole-2-carboxylate: Similar in structure but lacks the piperazine moiety.
Indole-2-carboxamides: These compounds also feature the indole core and have been studied for their enzyme inhibitory properties.
Uniqueness
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the indole and piperazine moieties, which confer distinct biological activities and pharmacokinetic properties. The combination of these two functional groups allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
特性
CAS番号 |
904262-97-1 |
|---|---|
分子式 |
C16H18ClN3O3 |
分子量 |
335.78 g/mol |
IUPAC名 |
ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H18ClN3O3/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-10-11-9-12(17)3-4-13(11)18-14/h3-4,9-10,18H,2,5-8H2,1H3 |
InChIキー |
RJRCHWIXLNKECU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
溶解性 |
7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
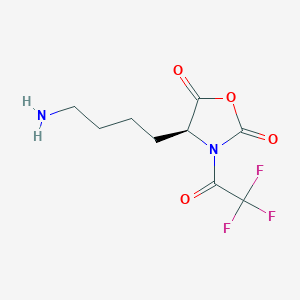
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
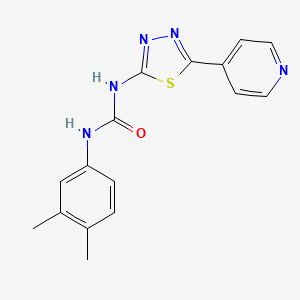
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
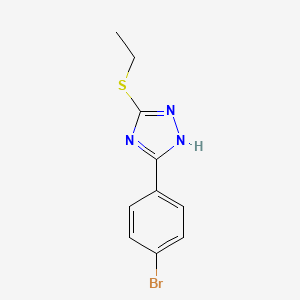
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
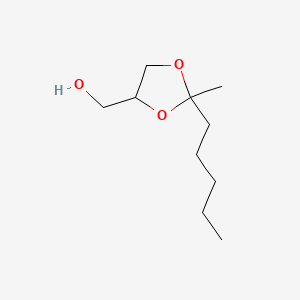
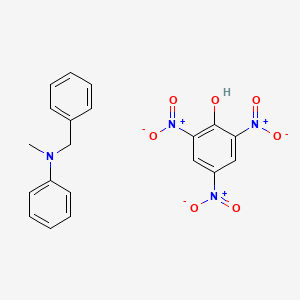
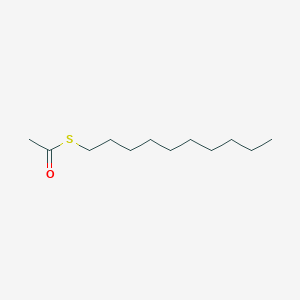
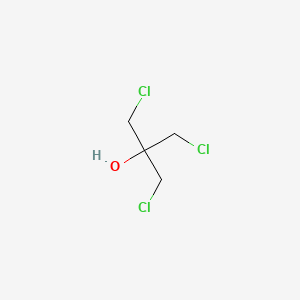

![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)
